molecular formula C9H8F3NO2 B13545093 Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate

Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate

Cat. No.: B13545093
M. Wt: 219.16 g/mol
InChI Key: BCYKSOKUYNYNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate is a fluorinated amino acid ester that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry. The distinct electronic properties and enhanced lipophilicity imparted by the 3,4,5-trifluorophenyl group make this compound a critical intermediate in the design and development of novel active molecules. Its primary value lies in its role as a precursor for more complex structures, particularly in peptide-mimetics and pharmaceuticals. This compound is structurally characterized as a phenylglycine derivative where the phenyl ring is symmetrically substituted with fluorine atoms at the 3, 4, and 5 positions. A closely related salt form, this compound hydrochloride (CAS# 2250054-23-8), is commercially available with a molecular formula of C 9 H 9 ClF 3 NO 2 and a molecular weight of 255.62 g/mol . The presence of both an amino group and an ester moiety provides two key sites for further chemical manipulation, allowing researchers to incorporate this chiral scaffold into larger molecules or diversify its structure for structure-activity relationship (SAR) studies. Applications and Research Value The primary application of this compound is as a key synthetic intermediate in pharmaceutical research. Fluorinated amino acid analogs are extensively investigated for their potential to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates . Specifically, methyl 2-amino-2-(trifluorophenyl)acetate derivatives have been identified as crucial precursors in the synthesis of active pharmaceutical ingredients (APIs) . The structural features of this compound make it particularly useful in the discovery of new therapeutics and agrochemicals, where the trifluorophenyl group is a common motif known to improve efficacy and environmental stability . Handling and Disclaimers ATTENTION: This product is for research use only and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary consumption. The chemical, physical, and toxicological properties have not been fully investigated. Researchers should handle all chemicals using appropriate personal protective equipment (PPE) and adhere to their institution's safety protocols in a well-ventilated laboratory setting, such as a fume hood.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate

InChI

InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-5(10)7(12)6(11)3-4/h2-3,8H,13H2,1H3

InChI Key

BCYKSOKUYNYNOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

Preparation Methods

Cross-Coupling and Ester Hydrolysis Approach

A notable synthetic methodology involves cobalt-catalyzed cross-coupling of 1-bromo-2,4,5-trifluorobenzene with methyl 4-bromocrotonate, followed by hydrolysis and amide bond formation steps:

  • Step 1: Cobalt-catalyzed cross-coupling reaction to form methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate.
  • Step 2: Hydrolysis of the ester with 3 M hydrochloric acid to yield (E)-(2,4,5-trifluorophenyl)but-2-enoic acid.
  • Step 3: Amide bond formation with suitable amines using coupling reagents such as oxalyl chloride/triethylamine in tetrahydrofuran or EDC/NMM/DMAP in DMF.
  • Step 4: Reduction of the double bond and functional groups to obtain the amino acid methyl ester.

This method achieves high overall yields and allows for control over regio- and stereochemistry.

Preparation via 2,4,5-Trifluorophenylacetic Acid Intermediate

Another approach uses 2,4,5-trifluorophenylacetic acid as a key intermediate:

  • Step A: Condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate to form diethyl 2,5-difluoro-4-nitrophenylmalonate.
  • Step B: Hydrolysis, acidification, and decarboxylation to yield the corresponding acid.
  • Step C: Reduction of the nitro group to an amine.
  • Step D: Diazotization and fluorination to introduce trifluorophenyl substitution.

This method is advantageous for its use of inexpensive and readily available starting materials and mild reaction conditions, making it suitable for industrial-scale synthesis.

Stereoselective Reduction and Protection Strategies

For applications requiring enantiomerically enriched products, stereoselective catalytic hydrogenation is employed:

  • The reduction of 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoic acid alkyl esters is performed using chiral catalysts such as (S)-BINAP with hydrogen gas under controlled pressure and temperature.
  • Organic acids like (R or S)-mandelic acid are used as chiral auxiliaries.
  • Common solvents include tetrahydrofuran or fluorinated alcohols.
  • Reaction conditions typically involve 5 bar hydrogen pressure, 60–80 °C, and reaction times of 20–60 hours.
  • The product is obtained with high purity (90–94% by HPLC) and enantiomeric excess (up to 95.4:4.6 ratio).

Biological Preparation Method

An alternative is the biological preparation via enzymatic transamination:

  • Starting from 3-carbonyl-4-(2,4,5-trifluorophenyl)methyl-butyrate, a transaminase enzyme catalyzes the amination using an amino donor such as isopropylamine.
  • Cofactors like pyridoxal phosphate are essential for enzyme activity.
  • The reaction is conducted in buffered aqueous media (phosphate buffered saline, Tris-HCl, or trolamine hydrochloric acid buffer) at pH 6.0–9.0.
  • Dimethyl sulfoxide (DMSO) is used as a solubility promoter.
  • Reaction temperature ranges between 25–45 °C under nitrogen atmosphere.
  • The reaction progress is monitored by HPLC until 90–99% conversion.
  • Post-reaction, the product is isolated by acidification, filtration, and ethyl acetate extraction, followed by solvent removal under reduced pressure.

This method offers mild conditions and high specificity, suitable for producing optically active compounds.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Reaction Conditions Yield / Purity Advantages Limitations
Chemical Cross-Coupling + Hydrolysis Cobalt-catalyzed coupling, ester hydrolysis, amide formation, reduction 0 to 25 °C for coupling, acidic hydrolysis, THF solvent Overall yield ~68–76%, high purity High yield, scalable, well-studied Multi-step, requires metal catalysts
2,4,5-Trifluorophenylacetic Acid Route Nitrobenzene condensation, hydrolysis, reduction, diazotization Mild conditions, inexpensive reagents High total yield, industrially viable Cost-effective, mild conditions Multiple reaction steps
Stereoselective Catalytic Hydrogenation Chiral catalyst hydrogenation, organic acid additives 5 bar H2, 60–80 °C, 20–60 h 43–94% purity, enantiomeric ratio ~95:5 High stereoselectivity, pure enantiomers Requires chiral catalysts, long reaction time
Enzymatic Transamination Transaminase catalysis, cofactor, amino donor pH 6–9, 25–45 °C, nitrogen atmosphere Conversion 90–99% by HPLC Mild, environmentally friendly Enzyme availability, scale-up issues

Research Findings and Notes

  • The cobalt-catalyzed cross-coupling method is efficient but requires careful control of reaction parameters to avoid regioisomer formation and maintain the double bond configuration.
  • The biological method benefits from high specificity and mild conditions but depends heavily on enzyme activity and stability, which can be enhanced by solubility promoters like DMSO and optimized buffer systems.
  • Stereoselective hydrogenation is critical for pharmaceutical applications where enantiomeric purity affects biological activity; the use of (S)-BINAP and mandelic acid has been demonstrated to yield high enantiomeric excess.
  • Industrial preparation favors routes that use inexpensive starting materials and mild conditions, such as the 2,4,5-trifluorophenylacetic acid route, which also allows for easier scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the trifluorophenyl group.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds similar to "Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate":

While a direct application of "this compound" was not found, the search results highlight related compounds and their uses, which can provide insights:

  • Biological Preparation Method: A biological preparation method exists for producing a related compound, 3-amino-4-(2,4,5-trifluorophenyl) methyl-butyrate, using a restructuring transaminase to convert 3-carbonyl-4-(2,4,5-trifluorophenyl) methyl-butyrate . This biocatalysis approach offers a green, efficient, and economic alternative to traditional chemical methods, with benefits including lower energy consumption, simpler operation, fewer byproducts, and higher optical activity of the product .
  • Pharmaceuticals Containing Amino Acids and Fluorine: There is an increasing number of newly approved pharmaceuticals that incorporate both structural features of amino acids and fluorine .
  • Melphalan Flufenamide (Melflufen, Pepaxto™): Melphalan flufenamide, containing L-p-fluorophenylalanine, is used to treat multiple myeloma and amyloid light-chain amyloidosis . It has shown antitumor activity in multiple myeloma, lymphoma, and acute myeloid leukemia cell lines, enhancing efficacy and reducing toxicity compared to melphalan .
  • 2-amino-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivative: This derivative has a strong antagonistic effect on group II metabotropic glutamate receptors . It may be effective for treating and preventing psychiatric disorders such as schizophrenia, anxiety, depression, bipolar disorder, and epilepsy, as well as neurological diseases like drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, and Parkinson's disease .
  • Lactate imaging: A chemical exchange saturation transfer (CEST) MRI method (LATEST) is used for non-invasive imaging of lactate . This method has potential applications in diagnosing and evaluating therapeutic responses in cancer, diabetes, cardiac, and musculoskeletal diseases .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorine Substitution Patterns
  • Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride (C₉H₁₀ClFNO₂): Contains a single fluorine at the 3-position.
  • Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (C₁₀H₁₃ClFNO₂): A methyl group at the 2-position introduces steric hindrance, which may reduce accessibility to the amino group in coupling reactions .
Halogen Replacement (Fluorine vs. Bromine/Chlorine)
  • This compound is widely used in agrochemical synthesis .
  • Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate (C₁₀H₁₂ClNO₃): The chloro and methoxy groups provide mixed electronic effects (electron-withdrawing Cl and electron-donating OMe), diversifying its utility in drug discovery .
Electron-Withdrawing Group Replacements
  • (S)-Methyl 2-amino-2-(3-nitrophenyl)acetate: The nitro group is a stronger electron-withdrawing group than fluorine, which may accelerate reactions like aromatic electrophilic substitution but reduce stability under reducing conditions. This compound is pivotal in constructing bioactive molecules .

Functional Group Modifications

Ester Derivatives
  • Methyl 2-phenyl-2-(3,4,5-trifluorophenyl)acetate (C₁₅H₁₂F₃O₂): Replacing the amino group with a phenyl ring eliminates nucleophilic reactivity but enhances lipophilicity, making it suitable for materials science applications .
  • Methyl 2-(4-methoxyphenyl)-2-(3,4,5-trifluorophenyl)acetate (C₁₆H₁₄F₃O₃): The methoxy group introduces electron-donating properties, balancing the electron-withdrawing trifluorophenyl group. This derivative was synthesized in 76% yield, demonstrating favorable reactivity in esterification pathways .
Heterocyclic Analogues
  • This compound was synthesized in 88% yield, highlighting efficient synthetic routes for bulky derivatives .

Biological Activity

Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl-substituted phenyl group, which enhances its chemical reactivity and biological properties. The molecular formula is C9H8F3NC_9H_8F_3N, with a molecular weight of approximately 219.16 g/mol. The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics, making this compound a candidate for various therapeutic applications.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that structural modifications at specific positions on the phenyl ring can significantly affect the compound's efficacy against cancer cells.

Table 1: Antiproliferative Activity of Similar Compounds

Compound NameCell Line TestedIC50 (nM)Notes
Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetateMCF-725High potency
Methyl 2-amino-2-(3-(trifluoromethyl)phenyl)acetateA54930Moderate potency
Methyl (S)-2-amino-2-(phenyl)acetateHT-29100Lower activity

The data suggests that the presence of trifluoromethyl groups enhances the antiproliferative effects compared to non-fluorinated analogs.

The mechanism of action for this compound is believed to involve the disruption of microtubule dynamics and inhibition of tubulin polymerization. This mode of action is similar to that observed in other known antitumor agents that target microtubules.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Direct Amination : Reaction of methyl acetate with trifluorophenyl derivatives using amine catalysts.
  • Transamination : Utilizing biological catalysts such as transaminases to convert suitable precursors into the desired product.

Table 2: Summary of Synthesis Methods

MethodDescriptionYield (%)
Direct AminationMethyl acetate + trifluorophenyl derivative75
TransaminationBiological catalyst-mediated synthesis85

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against a panel of human cancer cell lines. The results demonstrated significant growth inhibition with IC50 values in the low nanomolar range for several cell types, particularly breast (MCF-7) and lung (A549) cancers. The study concluded that the trifluoromethyl substitution plays a crucial role in enhancing the compound's biological activity.

Case Study: Pharmacokinetic Profile

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable absorption characteristics and metabolic stability in liver microsomes, suggesting potential for further development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(3,4,5-trifluorophenyl)acetate?

The synthesis typically involves a condensation reaction between a fluorinated benzaldehyde derivative (e.g., 3,4,5-trifluorobenzaldehyde) and glycine methyl ester hydrochloride under basic conditions (e.g., NaOH). Purification via column chromatography or recrystallization is critical to isolate the product . Alternative routes may employ enantioselective catalysis to control stereochemistry, particularly if the compound is intended for chiral drug intermediates .

Q. How is the structure and purity of this compound confirmed?

Structural validation relies on ¹H/¹³C NMR to confirm proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via HPLC (>98% purity threshold) or melting point analysis . X-ray crystallography may resolve stereochemical ambiguities in enantiopure forms .

Q. What analytical techniques are used to study its stability under varying conditions?

Accelerated stability studies involve exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Degradation products are monitored via LC-MS and TGA (thermogravimetric analysis). Hydrolytic stability in buffers (pH 1–13) identifies susceptibility to ester hydrolysis, guiding storage recommendations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?

Temperature modulation (e.g., –20°C for stereoselective steps) and solvent selection (polar aprotic solvents like DMF enhance reactivity) are critical. Catalysts such as chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantiomeric excess (>90% ee). Continuous flow reactors reduce side reactions and scale-up challenges .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from differences in enantiomer ratios or impurity profiles . Comparative studies using enantiopure samples and rigorous batch-to-batch consistency checks (via HPLC and bioassays) clarify structure-activity relationships. For example, trifluoromethyl groups enhance lipophilicity and receptor binding, but positional isomerism (3,4,5- vs. 2,4,5-F) alters activity .

Q. What is the impact of fluorine substitution on reactivity and pharmacological properties?

The 3,4,5-trifluorophenyl group increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. Fluorine’s high electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Comparative studies with chloro or bromo analogs show fluorine’s unique role in improving metabolic stability .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Scaling requires addressing exothermic reactions (mitigated via slow reagent addition) and solvent waste (green solvents like cyclopentyl methyl ether reduce environmental impact). Industrial methods adopt continuous flow systems for safer handling of hazardous intermediates (e.g., azide derivatives) .

Q. How does this compound interact with biological targets?

Mechanistic studies suggest the compound acts as a protease inhibitor by mimicking natural peptide substrates. The amino group forms hydrogen bonds with catalytic residues (e.g., HIV-1 protease), while the trifluorophenyl moiety enhances hydrophobic interactions. Molecular docking simulations and surface plasmon resonance (SPR) validate binding affinities .

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